![molecular formula C39H24Cl4N2O2 B12446859 2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B12446859.png)
2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its multiple aromatic rings and chlorine substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the base structure: This involves the synthesis of the core phenol structure with chlorine substitutions.
Addition of aromatic rings: Subsequent steps involve the addition of various aromatic rings through electrophilic aromatic substitution reactions.
Formation of imine bonds: The final steps include the formation of imine bonds through condensation reactions between aldehydes and amines.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert imine bonds to amine bonds.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. These interactions can include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA: Potentially causing changes in gene expression.
Modulating signaling pathways: Affecting cellular signaling pathways involved in various biological processes.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar chlorine substitutions but lacking the complex aromatic structure.
2,4-Dichloro-6-nitrophenol: Another related compound with a nitro group instead of the imine and hydroxyphenyl groups.
Uniqueness
2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol is unique due to its complex structure, which provides multiple sites for chemical modification and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C39H24Cl4N2O2 |
|---|---|
分子量 |
694.4 g/mol |
IUPAC名 |
2,4-dichloro-6-[[4-[9-[4-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]phenyl]fluoren-9-yl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C39H24Cl4N2O2/c40-27-17-23(37(46)35(42)19-27)21-44-29-13-9-25(10-14-29)39(33-7-3-1-5-31(33)32-6-2-4-8-34(32)39)26-11-15-30(16-12-26)45-22-24-18-28(41)20-36(43)38(24)47/h1-22,46-47H |
InChIキー |
IBHWTBMGPMWEIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N=CC5=C(C(=CC(=C5)Cl)Cl)O)C6=CC=C(C=C6)N=CC7=C(C(=CC(=C7)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


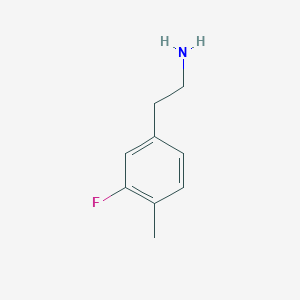
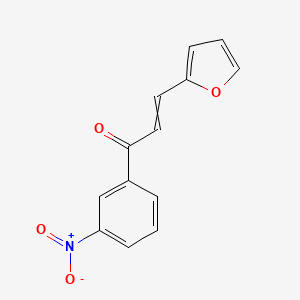
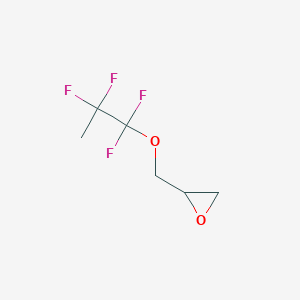
![N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12446813.png)
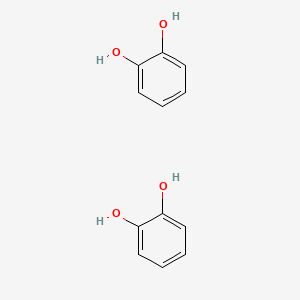
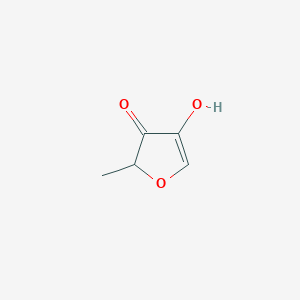
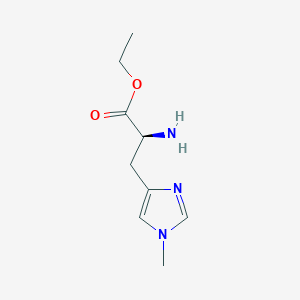

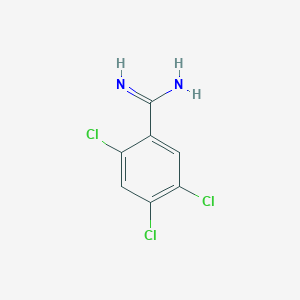

![Propanoic acid, 2,2-dimethyl-, 4-[[[2-[[(carboxymethyl)amino]carbonyl]phenyl]amino]sulfonyl]phenyl ester, sodium salt, hydrate (1:1:4)](/img/structure/B12446843.png)
![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446844.png)
![(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B12446850.png)
![N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446855.png)
